![molecular formula C24H21ClFN5O2S B2874500 N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1170908-12-9](/img/structure/B2874500.png)
N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H21ClFN5O2S and its molecular weight is 497.97. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K) Inhibition
Compounds structurally related to the one have been explored for their potential as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical components in cellular pathways involved in cancer progression. For instance, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent inhibitor, showed significant efficacy in vitro and in vivo, pointing towards a potential role in cancer treatment through metabolic stability improvements Stec et al., 2011.
Anticancer Activity
Another area of application involves the synthesis of fluoro-substituted compounds for their anticancer properties. For example, compounds synthesized from 6-fluorobenzo[b]pyran-4-one demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine Hammam et al., 2005.
Src Kinase Inhibition
Derivatives of N-benzyl-substituted acetamide, such as KX2-391, have shown promising results as selective inhibitors of the Src substrate binding site, with implications for cancer therapy due to the critical role of Src kinases in tumor progression Fallah-Tafti et al., 2011.
Antimicrobial and Antitumor Activities
Compounds incorporating elements of the chemical structure have been synthesized and assessed for antimicrobial and antitumor activities. Some novel heterocycles, for example, have shown promising results against various cancer cell lines, indicating the potential for these compounds in the development of new therapeutic agents Bondock et al., 2008.
Antioxidant Properties
Research has also delved into the antioxidant potential of related compounds. Amidomethane sulfonyl-linked bis heterocycles, for instance, have been synthesized and evaluated for their antioxidant activity, with some showing superior activity to standard antioxidants like Ascorbic acid Talapuru et al., 2014.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O2S/c25-18-6-2-1-5-16(18)13-27-19(32)14-31-23(33)21-22(34-24(28-21)30-11-3-4-12-30)20(29-31)15-7-9-17(26)10-8-15/h1-2,5-10H,3-4,11-14H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDACRHJUXPQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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